molecular formula C12H27NO2 B14649993 2,2'-[(2-Ethylhexyl)imino]diethanol CAS No. 41607-08-3

2,2'-[(2-Ethylhexyl)imino]diethanol

Katalognummer: B14649993
CAS-Nummer: 41607-08-3
Molekulargewicht: 217.35 g/mol
InChI-Schlüssel: QCHFGCDNLNBQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(2-Ethylhexyl)imino]diethanol is an organic compound with the molecular formula C12H27NO2. It is a derivative of diethanolamine, where the hydrogen atoms on the nitrogen are replaced by a 2-ethylhexyl group. This compound is known for its surfactant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-[(2-Ethylhexyl)imino]diethanol can be synthesized through the reaction of diethanolamine with 2-ethylhexyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the diethanolamine group. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2,2’-[(2-Ethylhexyl)imino]diethanol involves large-scale reactors where diethanolamine and 2-ethylhexyl chloride are mixed in the presence of a base. The reaction mixture is heated to maintain reflux conditions, and the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(2-Ethylhexyl)imino]diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxides or hydroxyl compounds.

    Reduction: Reduced amines or alcohols.

    Substitution: New alkyl or aryl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

2,2’-[(2-Ethylhexyl)imino]diethanol has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and reagents.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

Wirkmechanismus

The mechanism of action of 2,2’-[(2-Ethylhexyl)imino]diethanol primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets include the interfaces between different phases, where the compound aligns itself to reduce surface tension.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethanolamine: A simpler analog without the 2-ethylhexyl group.

    Triethanolamine: Contains three ethanolamine groups instead of two.

    2,2’-[(2-Hydroxyethoxy)ethyl]imino]diethanol: Similar structure but with hydroxyethoxy groups.

Uniqueness

2,2’-[(2-Ethylhexyl)imino]diethanol is unique due to the presence of the 2-ethylhexyl group, which imparts distinct surfactant properties compared to its simpler analogs. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.

Eigenschaften

CAS-Nummer

41607-08-3

Molekularformel

C12H27NO2

Molekulargewicht

217.35 g/mol

IUPAC-Name

2-[2-ethylhexyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C12H27NO2/c1-3-5-6-12(4-2)11-13(7-9-14)8-10-15/h12,14-15H,3-11H2,1-2H3

InChI-Schlüssel

QCHFGCDNLNBQLJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.